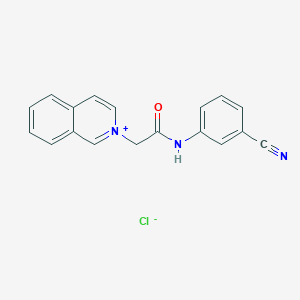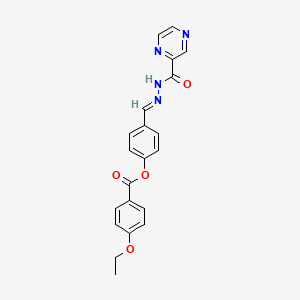
2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoquinolinium core linked to a 3-cyanoanilino group, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride typically involves a multi-step process:
Formation of the Isoquinolinium Core: The isoquinolinium core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the 3-Cyanoanilino Group: The 3-cyanoanilino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 3-cyanoaniline with an appropriate electrophile, such as an alkyl halide.
Final Assembly: The final step involves the coupling of the isoquinolinium core with the 3-cyanoanilino group under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinolinium core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the electrophilic sites on the isoquinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolinium compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs, especially those targeting neurological disorders or cancers due to its ability to interact with cellular pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties.
作用机制
The mechanism of action of 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride involves its interaction with specific molecular targets. The isoquinolinium core can intercalate with DNA, affecting gene expression and cellular function. Additionally, the cyanoanilino group can form hydrogen bonds with proteins, modulating their activity. These interactions can influence various cellular pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-(3-Cyanoanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide: Similar in structure but with different functional groups, leading to varied biological activities.
3-{[2,2,2-Trichloro-1-(3-cyanoanilino)ethyl]amino}benzonitrile: Another compound with a cyanoanilino group, but with distinct chemical properties due to the presence of trichloroethyl and benzonitrile groups.
Uniqueness
2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride stands out due to its isoquinolinium core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
属性
分子式 |
C18H14ClN3O |
|---|---|
分子量 |
323.8 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-2-isoquinolin-2-ium-2-ylacetamide;chloride |
InChI |
InChI=1S/C18H13N3O.ClH/c19-11-14-4-3-7-17(10-14)20-18(22)13-21-9-8-15-5-1-2-6-16(15)12-21;/h1-10,12H,13H2;1H |
InChI 键 |
IXYNTAJNRYXRGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)NC3=CC=CC(=C3)C#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12013911.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12013915.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013928.png)





![N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide](/img/structure/B12013956.png)


![[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12013980.png)
